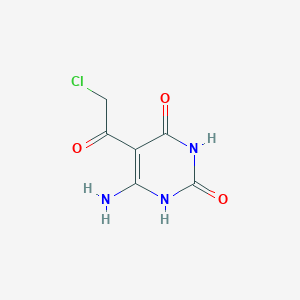

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione

Descripción general

Descripción

6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a chloroacetyl group, and a tetrahydropyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of cyanoacetic acid hydrazide with various reactants. The cyanoacetic acid hydrazide acts as an ambident nucleophile, allowing for multiple points of attack by electrophiles . The reaction conditions often include stirring without solvent at elevated temperatures or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound may involve the use of solvent-free reactions to enhance yield and reduce costs. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound . Additionally, fusion methods, which involve the solvent-free reaction of aryl amines with ethyl cyanoacetate, are also employed .

Análisis De Reacciones Químicas

Types of Reactions

6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions can vary, but they often involve elevated temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include:

- 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione

- 6-amino-5-(chloroacetyl)-1-cyclopropyl-2,4(1H,3H)-pyrimidinedione

Uniqueness

What sets 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart from these similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various scientific research applications.

Actividad Biológica

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity. The following sections delve into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C9H10ClN3O3

- Molecular Weight : Approximately 192.6 g/mol

- CAS Number : 60331-15-9

The biological activity of this compound primarily involves its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. This interaction leads to the inhibition of cell cycle progression by preventing the phosphorylation of target proteins essential for cell cycle regulation. The compound's ability to bind specifically to CDK2 suggests its potential as an anticancer agent.

Inhibition of Cell Proliferation

Research indicates that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in A549 (human lung adenocarcinoma) cells and arrest the cell cycle at the S phase, demonstrating its potency as an antiproliferative agent .

Antiviral and Antibacterial Properties

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antiviral and antibacterial activities. Its mechanism likely involves interference with nucleic acid metabolism, which is crucial for the replication of pathogens .

Synthesis

The synthesis of this compound typically involves the condensation of 5,6-diaminouracil derivatives with chloroacetic acid. Various reagents such as potassium permanganate and sodium borohydride are often employed to facilitate this process. The reaction conditions can be optimized based on the desired product characteristics .

Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The compound demonstrated significant antiproliferative activity with IC50 values ranging from 2.3 µM to 176.5 µM across different cell lines .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | 5.9 | Induces apoptosis |

| SW-480 | 2.3 | Cell cycle arrest |

| MCF-7 | 5.65 | Apoptotic pathways |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antiproliferative activities compared to unsubstituted variants. Additionally, bulky substitutions were found to increase inhibitory activity .

Propiedades

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3/c7-1-2(11)3-4(8)9-6(13)10-5(3)12/h1H2,(H4,8,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPYZDPKJIIYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C1=C(NC(=O)NC1=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291939 | |

| Record name | 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22283-13-2 | |

| Record name | NSC79222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.